molecular formula C12H6Cl3NOS2 B12605797 4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-68-3

4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B12605797
CAS No.: 918107-68-3
M. Wt: 350.7 g/mol
InChI Key: WHYZETYPPJTGIT-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to the combination of its thiazole ring, benzothiophene moiety, and multiple chlorine atoms

Properties

CAS No.

918107-68-3

Molecular Formula

C12H6Cl3NOS2

Molecular Weight

350.7 g/mol

IUPAC Name

4,5-dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C12H6Cl3NOS2/c13-7-1-2-9-8(3-7)6(5-18-9)4-16-12(17)10(14)11(15)19-16/h1-3,5H,4H2

InChI Key

WHYZETYPPJTGIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CN3C(=O)C(=C(S3)Cl)Cl

Origin of Product

United States

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